An In-depth Technical Guide on the Basic Properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine
An In-depth Technical Guide on the Basic Properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-4-(4-hydroxyphenyl)piperazine, also known by its synonym 4-(4-Acetyl-1-piperazinyl)phenol and the abbreviation AHPP, is a piperazine (B1678402) derivative of significant interest in pharmaceutical and chemical research.[1][2] Its molecular structure, featuring a piperazine ring acetylated at one nitrogen and substituted with a hydroxyphenyl group at the other, makes it a versatile chemical intermediate.[2] This compound is most notably recognized as a key precursor in the multi-step synthesis of ketoconazole, a broad-spectrum antifungal agent.[3][4] Beyond its role as a synthetic building block, 1-Acetyl-4-(4-hydroxyphenyl)piperazine has demonstrated inherent biological activities, including antibacterial and potential anticancer properties, making it a subject of ongoing investigation.[5] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its pivotal role in pharmaceutical manufacturing.
Physicochemical Properties
The fundamental properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine are summarized below. These data are crucial for its handling, characterization, and application in synthetic and analytical workflows.
Table 1: Chemical Identifiers and Structural Information
| Property | Value | Reference(s) |
| IUPAC Name | 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | [4] |
| Synonyms | 4-(4-Acetyl-1-piperazinyl)phenol, AHPP, Ketoconazole Impurity 13 | [2] |
| CAS Number | 67914-60-7 | [2][6] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [2][6] |
| Molecular Weight | 220.27 g/mol | [2][6] |
| SMILES | CC(=O)N1CCN(CC1)c2ccc(O)cc2 | [6] |
| InChIKey | AGVNLFCRZULMKK-UHFFFAOYSA-N | [6] |
Table 2: Physical and Chemical Data
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 180-185 °C | [6] |
| Boiling Point | 456.5 °C at 760 mmHg (Predicted) | [7] |
| Solubility | Slightly soluble in water. Soluble in Methanol and DMSO. | [8] |
| pKa | 10.33 ± 0.10 (Predicted) | [9] |
| Purity | ≥98% to ≥99% (by HPLC, Titration) | [2][6] |
| Storage | Store at room temperature in a cool, dry place away from light. | [8] |
Experimental Protocols
Detailed methodologies are essential for the consistent synthesis, purification, and analysis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine.
Synthesis Protocol
A common and effective method for the synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine is based on the acetylation of 4-(1-piperazinyl)phenol dihydrobromide. An improved version of this synthesis boasts a yield of up to 80%.[10]
Materials:
-
4-(1-piperazinyl)phenol dihydrobromide
-
Acetic anhydride (B1165640)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (B91453) or an alcohol-water solution
-
Sodium hydrogen carbonate (NaHCO₃)
-
Diluted hydrochloric acid (HCl)
-
Ethanol (for crystallization)
Procedure:
-
A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane is prepared in a suitable reaction vessel.[1]
-
To this stirred mixture, 11.2 parts of acetic anhydride are added.[1]
-
The reaction mixture is heated to reflux and stirred continuously for approximately 3 days.[1]
-
After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts.[1]
-
The filtrate is evaporated under reduced pressure to remove the solvent, yielding a solid residue.[1]
-
The crude residue is stirred in water, and sodium hydrogen carbonate is added to neutralize any remaining acid. This mixture is stirred for 30 minutes.[1]
-
The precipitated product is collected by filtration and then dissolved in a diluted hydrochloric acid solution.[1]
-
This acidic aqueous solution is extracted with an organic solvent like trichloromethane to remove non-basic impurities.[1]
-
The aqueous phase is separated and neutralized with ammonium hydroxide to precipitate the purified product.[1]
-
The final product is collected by filtration and can be further purified by crystallization from ethanol, yielding pure 1-acetyl-4-(4-hydroxyphenyl)piperazine.[1] The melting point of the product obtained through this method is reported as 181.3 °C.[1]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Purity is a critical parameter, and HPLC is a standard method for its determination. While specific pharmacopeial methods may vary, a general reversed-phase HPLC protocol is suitable for assessing the purity of 1-Acetyl-4-(4-hydroxyphenyl)piperazine.[1][5]
Instrumentation & Conditions (Representative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer).[1]
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity reference standard is used for comparison and validation.[5]
Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, particularly against strains like Methicillin-Resistant Staphylococcus aureus (MRSA), can be quantified by determining the Minimum Inhibitory Concentration (MIC).[5] The broth microdilution method is a standard protocol for this assessment.[11][12]
Materials:
-
1-Acetyl-4-(4-hydroxyphenyl)piperazine stock solution (e.g., in DMSO).
-
Bacterial strain (e.g., S. aureus ATCC 25923).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).[12]
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.[13]
Procedure:
-
Preparation of Dilutions: In a 96-well plate, perform two-fold serial dilutions of the 1-Acetyl-4-(4-hydroxyphenyl)piperazine stock solution in CAMHB to achieve a range of desired concentrations.[11]
-
Inoculation: Add a standardized bacterial inoculum to each well, bringing the final volume to 200 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.[11][13]
-
Controls: Include positive controls (wells with bacteria and broth, no compound) and negative controls (wells with broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity in the well.[8]
Visualizations: Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships involving 1-Acetyl-4-(4-hydroxyphenyl)piperazine.
Caption: Chemical synthesis workflow for 1-Acetyl-4-(4-hydroxyphenyl)piperazine.
Caption: Role as a key intermediate in the synthesis of Ketoconazole.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ketoconazole synthesis - chemicalbook [chemicalbook.com]
- 4. dev.klivon.com [dev.klivon.com]
- 5. 1-Acetyl-4-(4-hydroxyphenyl)piperazine - SRIRAMCHEM [sriramchem.com]
- 6. 1-Acetyl-4-(4-hydroxyphenyl)piperazine 98 67914-60-7 [sigmaaldrich.com]
- 7. idexx.com [idexx.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 13. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
